Ethyl 2,6-difluoro-3-methoxyphenylacetate

Catalog No.
S854283
CAS No.
1806293-36-6
M.F
C11H12F2O3
M. Wt
230.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,6-difluoro-3-methoxyphenylacetate

CAS Number

1806293-36-6

Product Name

Ethyl 2,6-difluoro-3-methoxyphenylacetate

IUPAC Name

ethyl 2-(2,6-difluoro-3-methoxyphenyl)acetate

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-8(12)4-5-9(15-2)11(7)13/h4-5H,3,6H2,1-2H3

InChI Key

GCJJRUYHWNWHIR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C=CC(=C1F)OC)F

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1F)OC)F

Ethyl 2,6-difluoro-3-methoxyphenylacetate is an organic compound characterized by a unique structure that combines a methoxyphenyl group with a difluoroacetate moiety. Its chemical formula is C11H12F2O3C_{11}H_{12}F_2O_3, and it has a molecular weight of approximately 230.2 g/mol. The presence of fluorine atoms in its structure suggests potential applications in medicinal chemistry and materials science due to their influence on the compound's reactivity and biological interactions. The difluoroacetate group is particularly noteworthy for its potential role in enzyme inhibition, which could be relevant for various therapeutic applications .

Due to its functional groups:

  • Esterification: The ester group can react with alcohols to form new esters.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, facilitating the synthesis of derivatives with altered biological properties.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding acid and alcohol.
  • Reduction Reactions: The carbonyl group can undergo reduction to form alcohols.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .

Several synthetic routes can be employed to produce ethyl 2,6-difluoro-3-methoxyphenylacetate:

  • Direct Fluorination: Starting from 3-methoxyphenylacetic acid, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or select fluorinating reagents.
  • Esterification Reaction: The synthesis can involve the reaction of 2,6-difluorophenol with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
  • Reflux Method: A mixture of 3-methoxyphenol and ethyl bromoacetate can be refluxed in the presence of a base to facilitate nucleophilic substitution and form the desired ester .

Ethyl 2,6-difluoro-3-methoxyphenylacetate has potential applications in various fields:

  • Medicinal Chemistry: Due to its possible enzyme-inhibiting properties, it may serve as a lead compound for drug development targeting metabolic disorders.
  • Material Science: The unique properties imparted by fluorine atoms could make it useful in developing advanced materials with enhanced thermal stability and electrical conductivity.
  • Synthetic Intermediate: It may act as a building block for synthesizing more complex organic molecules .

Interaction studies involving ethyl 2,6-difluoro-3-methoxyphenylacetate are necessary to elucidate its mechanism of action and potential therapeutic effects. Preliminary investigations could focus on:

  • Enzyme Inhibition Assays: Testing its ability to inhibit specific metabolic enzymes.
  • Binding Studies: Evaluating how well it binds to various receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • In Vivo Studies: Assessing its biological effects in animal models to understand pharmacokinetics and pharmacodynamics better .

Ethyl 2,6-difluoro-3-methoxyphenylacetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-fluoro-3-methoxyphenylacetateOne fluorine atomPotentially less reactive than difluorinated analogs
Ethyl 4-fluorophenylacetatePara-substituted phenyl groupKnown for higher lipophilicity
Ethyl 4,4-difluorophenylacetateTwo fluorine atoms on para positionEnhanced stability and reactivity
Ethyl 3-methoxyphenylpropanoateLonger carbon chainDifferent metabolic pathways

Ethyl 2,6-difluoro-3-methoxyphenylacetate stands out due to its specific arrangement of functional groups that may enhance its interaction with biological targets compared to these similar compounds .

XLogP3

2.2

Dates

Modify: 2023-08-16

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